molecular formula C17H24N2O4 B590444 benzyl N-[(3S)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl]carbamate CAS No. 402959-34-6

benzyl N-[(3S)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl]carbamate

Cat. No.: B590444
CAS No.: 402959-34-6
M. Wt: 320.389
InChI Key: CQPZEOOTOYOCFW-MLCCFXAWSA-N
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Description

Introduction and Chemical Identity

Nomenclature and Identification

IUPAC Terminology and Alternative Names

The compound benzyl N-[(3S)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl]carbamate represents a complex carbamate ester with multiple functional groups and specific stereochemical configuration. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is formally designated as this compound, reflecting its systematic structural composition. This IUPAC designation specifically indicates the presence of a benzyl group attached to the carbamate oxygen, while the nitrogen of the carbamate is connected to a stereochemically defined carbon center at the 3S position.

The compound is known by several alternative names that reflect different aspects of its chemical structure. The systematic name N-[(1S)-1-[2-(Cyclopropylamino)-1-hydroxy-2-oxoethyl]butyl]carbamic Acid Benzyl Ester provides an alternative description emphasizing the carbamic acid ester nature of the molecule. Another designation, Benzyl (3S)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-ylcarbamate, presents the structure from the perspective of the benzyl carbamate core with the attached substituted hexane chain. The nomenclature variations also include Phenylmethyl N-[(1S)-1-[2-(cyclopropylamino)-1-hydroxy-2-oxoethyl]butyl]carbamate, which specifically identifies the benzyl group as a phenylmethyl substituent.

These multiple naming conventions reflect the complex nature of the molecule and the different ways chemists can approach its structural description. Each name emphasizes different structural elements, from the carbamate functionality to the specific stereochemical centers and functional group arrangements. The consistency of the stereochemical designation across all naming systems underscores the importance of the 3S configuration in defining the compound's identity.

CAS Registry Number and Database Identifiers

The compound this compound is registered in the Chemical Abstracts Service database under the CAS Registry Number 402959-34-6. This unique identifier serves as the primary reference for the compound across scientific literature and chemical databases worldwide. The CAS number provides an unambiguous way to identify this specific molecular structure among the millions of known chemical compounds.

In addition to the CAS number, the compound is catalogued in multiple international chemical databases with specific identifiers. The PubChem database, maintained by the National Center for Biotechnology Information, assigns this compound the Compound Identifier (CID) 59716955. This PubChem entry provides comprehensive structural and property information, including computed molecular descriptors and chemical classification data. The compound is also referenced in the DSSTox (Distributed Structure-Searchable Toxicity) database with the identifier DTXSID901132283, which links the structure to potential toxicity and environmental fate information.

The molecular structure is further characterized by specific chemical descriptors that enable database searching and computational analysis. The InChI (International Chemical Identifier) string for this compound is InChI=1S/C17H24N2O4/c1-2-6-14(15(20)16(21)18-13-9-10-13)19-17(22)23-11-12-7-4-3-5-8-12/h3-5,7-8,13-15,20H,2,6,9-11H2,1H3,(H,18,21)(H,19,22)/t14-,15?/m0/s1. The corresponding InChI Key CQPZEOOTOYOCFW-MLCCFXAWSA-N provides a compressed representation of the structure suitable for database indexing. These standardized identifiers facilitate cross-referencing between different chemical databases and ensure consistent identification of the compound across various research platforms.

Structural Classification within Carbamate Chemistry

The compound this compound belongs to the broad class of organic carbamates, which are formally derived from carbamic acid and characterized by the general structure R₂NC(O)OR. Within carbamate chemistry, this compound represents a specific subclass of benzyl carbamate esters, where the benzyl group serves as the alcohol component of the carbamate linkage. The structural classification places this molecule among the carbamic acid esters, specifically those bearing benzyloxycarbonyl protecting groups commonly used in organic synthesis.

The compound exhibits multiple structural features that define its position within carbamate classification systems. The presence of the benzyl group attached to the carbamate oxygen classifies it as a benzyloxycarbonyl derivative, historically known as a carbobenzyloxy or Z-protecting group in peptide chemistry. The nitrogen substituent contains a complex side chain featuring both amide and hydroxyl functionalities, along with a cyclopropyl group, which distinguishes it from simpler carbamate structures. This complexity places the compound in the category of functionalized carbamates designed for specific biological or synthetic applications.

From a stereochemical perspective, the compound contains a defined chiral center at the 3S position, making it a member of the optically active carbamate family. The stereochemical specification is crucial for the compound's classification, as enantiomeric forms of carbamates can exhibit dramatically different biological activities and chemical properties. The specific S-configuration at this position defines the spatial arrangement of functional groups and influences the molecule's interaction with biological targets and synthetic reagents.

Historical Context in Carbamate Research

The development of carbamate chemistry has its roots in nineteenth-century discoveries, with the first documented biological effects of carbamate compounds observed by European missionaries in West Africa. These early observations involved the use of physostigmine, a naturally occurring methylcarbamate ester isolated from Calabar beans (Physostigma venenosum), which was used by indigenous communities as an ordeal poison in witchcraft trials. The scientific isolation of physostigmine by researchers Jobst and Hesse in 1864 marked the beginning of systematic carbamate research and established the foundation for understanding the biological activity of this chemical class.

The historical progression of carbamate research evolved significantly throughout the twentieth century, with major developments occurring in both synthetic methodology and application areas. The introduction of benzyl carbamate as a protecting group in organic synthesis represented a crucial advancement in peptide chemistry. Benzyl carbamate was developed as a versatile alternative to ethoxy carbamate groups in peptide synthesis, providing enhanced chemical stability and selective removability under specific reaction conditions. This innovation established benzyl carbamates as important synthetic intermediates and laid the groundwork for the development of more complex carbamate structures.

The emergence of sophisticated carbamate derivatives, such as this compound, reflects the evolution of carbamate chemistry toward increasingly complex and functionally diverse structures. Modern carbamate research has been driven by the recognition that carbamate groups can serve multiple roles beyond simple protecting groups, including enhancement of drug stability, improvement of pharmacokinetic properties, and modification of biological activity. The development of stereochemically defined carbamates represents a contemporary focus on precision in molecular design, where specific three-dimensional arrangements of atoms are crucial for achieving desired chemical and biological properties.

Contemporary research in carbamate chemistry has been influenced by the dual nature of these compounds, which can serve both beneficial and potentially harmful roles depending on their structure and application. While carbamates have found extensive use in medicine and synthetic chemistry, certain classes have also been associated with environmental concerns and toxicity issues. This historical context has led to increased emphasis on developing carbamate structures with enhanced selectivity and reduced off-target effects, driving innovation in molecular design and synthetic methodology.

Classification and Chemical Family

The compound this compound belongs to the carbamic acid ester family, a subset of organic carbamates characterized by the presence of the carbamate functional group [−NH−C(=O)−O−]. This classification places the compound within a broader chemical family that includes both naturally occurring and synthetic molecules with diverse biological and industrial applications. The carbamate group represents a stable chemical linkage that combines features of both amides and esters, providing unique chemical properties that have made carbamates valuable in pharmaceutical and synthetic chemistry.

Within the carbamate family, this compound specifically belongs to the benzyloxycarbonyl subclass, characterized by the presence of a benzyl group attached to the carbamate oxygen. Benzyloxycarbonyl carbamates represent an important category of protecting groups in organic synthesis, where the benzyl group can be selectively removed under appropriate conditions to reveal the free amine. The molecular formula C₁₇H₂₄N₂O₄ indicates the presence of multiple nitrogen atoms, distinguishing this compound from simpler monofunctional carbamates and placing it in the category of complex, multifunctional carbamate derivatives.

The chemical family classification is further refined by the presence of specific functional groups within the molecule. The compound contains an amide linkage (cyclopropylamino group), a hydroxyl group, and a carbamate ester, making it a member of the polyfunctional carbamate class. This combination of functional groups provides multiple sites for chemical modification and biological interaction, distinguishing it from simpler carbamate structures. The stereochemical designation (3S) places the compound in the category of chiral carbamates, where the three-dimensional arrangement of atoms is crucial for defining chemical and biological properties.

The classification system also considers the compound's potential applications and synthetic utility. As a complex carbamate bearing multiple functional groups, it represents the category of synthetic intermediates or bioactive molecules designed for specific research applications. The presence of the cyclopropyl group, known for its unique chemical properties and biological activity, further classifies this compound among cyclopropyl-containing carbamates, a specialized subset with particular synthetic and pharmacological significance.

Significance in Chemical Research

The compound this compound represents significant advancement in carbamate chemistry research, particularly in the area of multifunctional molecular design. The complexity of its structure, incorporating multiple functional groups including carbamate, amide, hydroxyl, and cyclopropyl moieties, makes it an important example of contemporary synthetic chemistry approaches that seek to combine diverse chemical functionalities within a single molecule. This design strategy reflects current trends in chemical research toward developing compounds with enhanced selectivity and multiple modes of action.

The stereochemical specification of the compound at the 3S position demonstrates the importance of chirality in modern chemical research. The ability to synthesize and characterize compounds with defined stereochemistry represents a crucial capability in pharmaceutical chemistry, where enantiomeric forms can exhibit dramatically different biological activities. The development of methods for the stereoselective synthesis of such complex carbamates contributes to the broader field of asymmetric synthesis and chiral chemistry, areas of significant importance in drug development and chemical biology.

Research significance is also reflected in the compound's potential as a synthetic intermediate or building block for more complex molecular structures. The presence of multiple reactive functional groups provides opportunities for further chemical modification, making the compound valuable for diversity-oriented synthesis and combinatorial chemistry approaches. The carbamate group can serve as a protecting group for the amino functionality, while the hydroxyl and amide groups offer additional sites for chemical manipulation, enabling the construction of molecular libraries for biological screening.

The compound's inclusion in chemical databases and patent literature indicates its relevance to ongoing research efforts in pharmaceutical and chemical industries. The systematic characterization and cataloguing of such complex carbamate structures contributes to the accumulation of chemical knowledge and provides resources for future research endeavors. The detailed structural and property data available for this compound facilitates computational chemistry studies, structure-activity relationship analysis, and rational drug design efforts, highlighting its significance as a research tool and potential lead compound for further development.

Properties

IUPAC Name

benzyl N-[(3S)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-2-6-14(15(20)16(21)18-13-9-10-13)19-17(22)23-11-12-7-4-3-5-8-12/h3-5,7-8,13-15,20H,2,6,9-11H2,1H3,(H,18,21)(H,19,22)/t14-,15?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQPZEOOTOYOCFW-MLCCFXAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(C(=O)NC1CC1)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C(C(=O)NC1CC1)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901132283
Record name Phenylmethyl N-[(1S)-1-[2-(cyclopropylamino)-1-hydroxy-2-oxoethyl]butyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901132283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

402959-34-6
Record name Phenylmethyl N-[(1S)-1-[2-(cyclopropylamino)-1-hydroxy-2-oxoethyl]butyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=402959-34-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylmethyl N-[(1S)-1-[2-(cyclopropylamino)-1-hydroxy-2-oxoethyl]butyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901132283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of (S)-3-Amino-2,2-Dialkoxyhexanoic Acid Intermediate

The process begins with the preparation of a chiral 3-amino-2,2-dialkoxyhexanoic acid derivative, where alkoxy groups (e.g., ethoxy) act as transient protectants for the β-hydroxy group. As demonstrated in patent WO2015036522A1, this intermediate is synthesized via asymmetric hydrogenation or enzymatic resolution of a precursor α,β-unsaturated ester. The dialkoxy configuration facilitates subsequent cyclic anhydride formation.

Cyclic Anhydride Formation

The carboxylic acid moiety is activated using phosgene or its derivatives (e.g., diphosgene) in aprotic solvents like tetrahydrofuran (THF) at temperatures between −20°C and 5°C. This step generates a six-membered cyclic anhydride (Formula 3a', Figure 1), which is highly reactive toward nucleophilic amines. The reaction is monitored via HPLC to ensure complete conversion.

Reaction Conditions :

  • Reagent : 0.3–1.1 equivalents of phosgene.

  • Solvent : THF or dichloromethane.

  • Temperature : −20°C to 5°C (addition), 10°C–30°C (stirring).

  • Time : 1–6 hours.

Cyclopropylamidation

The anhydride is treated with cyclopropylamine (5 equivalents) at low temperatures (−80°C to −5°C) to minimize side reactions. The amine attacks the electrophilic carbonyl, yielding the amide bond while displacing the alkoxy groups. Excess amine neutralizes HCl byproducts. The resulting (S)-3-amino-N-cyclopropyl-2,2-dialkoxyhexanamide is isolated via crystallization.

Hydroxyl Group Deprotection

The dialkoxy groups are hydrolyzed under acidic conditions (e.g., HCl in dioxane) to reveal the β-hydroxy moiety. Careful control of pH and temperature prevents epimerization at C3.

Carbamate Installation

The free amine is protected with benzyl chloroformate (Cbz-Cl) in the presence of a base (e.g., NaHCO₃ or Et₃N) in dichloromethane. This step proceeds quantitatively at 0°C–25°C.

Advantages :

  • High yields (70–85%) due to crystalline intermediates.

  • Avoids hazardous coupling agents like HOBt.

  • Scalable to pilot plant production.

Limitations :

  • Phosgene handling requires specialized equipment.

  • Multi-step protection/deprotection increases synthesis time.

Carbodiimide-Mediated Coupling (HOBt/EDC Route)

Synthesis of (S)-3-[(Benzyloxycarbonyl)Amino]-2-Hydroxyhexanoic Acid

The β-hydroxy acid is prepared via asymmetric aldol reaction or oxidation of a diol precursor. The amine is protected early with Cbz-Cl to avoid side reactions during subsequent steps.

Activation and Amidation

The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane at 20°C–25°C. Cyclopropylamine is added dropwise, and the reaction is stirred for 8–24 hours.

Reaction Conditions :

  • Reagents : 1.1 equivalents EDC, 1.1 equivalents HOBt.

  • Solvent : Dichloromethane or DMF.

  • Workup : Extraction with NaHCO₃, drying over Na₂SO₄.

Yield : 60–75% after silica gel chromatography.

Advantages :

  • Mild conditions suitable for acid-sensitive substrates.

  • Avoids toxic anhydride-forming reagents.

Limitations :

  • HOBt is explosive and requires careful handling.

  • Lower yields compared to anhydride route.

Comparative Analysis of Methods

Parameter Cyclic Anhydride Route HOBt/EDC Route
Yield 70–85%60–75%
Stereochemical Purity >99% ee95–98% ee
Key Reagents Phosgene, cyclopropylamineEDC, HOBt
Safety High risk (phosgene)Moderate risk (HOBt)
Scalability Pilot plant viableLab-scale only

Alternative Approaches and Emerging Strategies

Enzymatic Resolution

Lipase-catalyzed kinetic resolution of racemic 3-aminohexanoate esters offers an enantioselective pathway to the (S)-configured amine. This method avoids harsh chemical conditions but requires optimization for substrate specificity.

Flow Chemistry

Continuous-flow systems enable safer phosgene utilization by minimizing exposure risks. Microreactors facilitate rapid mixing and heat transfer during anhydride formation .

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Benzyl N-[(3S)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl]carbamate can undergo oxidation reactions, particularly at the hydroxy group. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : The compound can also be reduced, especially at the carbonyl group, using reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : Substitution reactions can occur at the benzyl group or the cyclopropylamino group. Typical reagents include halogens and nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst or nucleophiles in an aprotic solvent.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl or cyclopropyl derivatives.

Scientific Research Applications

Benzyl N-[(3S)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl]carbamate is used in various fields of scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in studies involving enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.

    Medicine: It is investigated for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of benzyl N-[(3S)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. This interaction can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to structurally related carbamates and protease inhibitors:

Compound Key Functional Groups Molecular Weight (g/mol) XLogP3 Hydrogen Bond Donors/Acceptors Biological Role
Target Compound Cyclopropylamino, hydroxy, benzyl carbamate ~400 (estimated) ~2–3 (est.) 3 donors, 7 acceptors (est.) Protease inhibitor intermediate
Calpeptin (benzyl N-[(1S)-3-methyl-1-{[(2R)-1-oxohexan-2-yl]carbamoyl}butyl]carbamate) Methyl, oxohexan, benzyl carbamate ~350 3.5 3 donors, 6 acceptors Calpain inhibitor
Leupeptin ((2S)-N-[(1S,2S)-1-{[(2R)-5-Carbamimidamido-1-hydroxypentan-2-yl]amino}-1-hydroxy-4-methylpentan-2-yl]-2-acetamido-4-) Hydroxyl, carbamimidamido, acetamido ~475 -1.0 6 donors, 8 acceptors Broad-spectrum protease inhibitor
Trifluoro-derivative () Trifluoro, hydroxy, benzyl carbamate 404.4 4.0 3 donors, 7 acceptors Potential metabolic stability enhancer
Trifluoro-oxo derivative () Trifluoro, oxo, benzyl carbamate ~404 4.5 2 donors, 7 acceptors Protease inhibitor candidate
GPCR-targeting carbamate () Indole, benzyl, piperazinone 623.75 5.3 4 donors, 5 acceptors GPCR modulation

Key Structural Differences

  • Cyclopropylamino vs. Trifluoro Groups: The target compound’s cyclopropylamino group enhances steric hindrance and metabolic stability compared to trifluoro derivatives, which prioritize lipophilicity (higher XLogP3) .
  • Hydroxyl vs. Oxo Groups : The hydroxyl group in the target compound may improve solubility and hydrogen-bonding interactions relative to oxo-containing analogs (e.g., ) .
  • Complexity: Larger analogs like the GPCR-targeting carbamate () incorporate aromatic indole and piperazinone groups, increasing molecular weight and complexity but limiting blood-brain barrier permeability .

Research Findings

  • Protease Inhibition: The cyclopropylamino group in the target compound likely enhances binding to protease active sites by forming stable hydrogen bonds, as seen in crystallographic studies of similar intermediates .
  • Metabolic Stability : Trifluoro groups in analogs () reduce oxidative metabolism, extending half-life in vivo .
  • Scalability : The target compound’s synthesis route () is more industrially viable than methods for leupeptin, which requires complex purification .

Biological Activity

Benzyl N-[(3S)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl]carbamate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C18H26N2O4C_{18}H_{26}N_2O_4. The structure features a carbamate functional group, which is often associated with various biological activities, including enzyme inhibition and receptor modulation.

Research indicates that this compound may exhibit activity through several mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases related to metabolic dysregulation.
  • Receptor Modulation : It may interact with various receptors, potentially influencing signaling pathways critical for cellular responses.

Pharmacological Studies

Several studies have investigated the pharmacological effects of this compound:

  • Antiviral Activity : In silico studies suggest that related compounds exhibit inhibitory effects on non-nucleoside reverse transcriptase, indicating potential applications in antiviral therapies .
  • Anticancer Potential : Some derivatives of carbamate compounds have demonstrated cytotoxic effects on cancer cell lines, suggesting that this compound could be explored further for anticancer properties .

Study 1: Enzyme Inhibition

A study published in Molecules examined the inhibitory effects of benzyl derivatives on specific enzymes. The results indicated that certain structural modifications could enhance the inhibitory potency against target enzymes involved in cancer progression. The study highlighted the importance of the carbamate moiety in facilitating enzyme binding .

Study 2: Antiviral Research

In another investigation focusing on antiviral properties, researchers utilized molecular docking simulations to predict the binding affinity of this compound to reverse transcriptase. The findings suggested a favorable interaction profile, supporting further exploration as a potential therapeutic agent against viral infections .

Data Table: Summary of Biological Activities

Activity Mechanism Reference
Enzyme InhibitionInhibits metabolic enzymes
Antiviral ActivityInhibits reverse transcriptase
Anticancer PotentialCytotoxic effects on cancer cell lines

Q & A

Synthesis Methodology

Basic Question: What are the standard synthetic routes for benzyl N-[(3S)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl]carbamate, and what reagents are critical for its stereochemical control?

Methodological Answer:
The compound is synthesized via multi-step protocols involving carbamate formation and cyclopropane functionalization. A common approach involves:

Amino Acid Activation : Use of Boc-protected amino acids (e.g., Boc-L-phenylalanine) activated with carbonyldiimidazole (CDI) in THF .

Amine Coupling : Reaction with cyclopropylamine under controlled pH (neutralized with NaOH) to form the cyclopropane-amino linkage .

Deprotection and Carbamate Formation : Removal of Boc groups followed by benzyl carbamate introduction via benzyl chloroformate.

Critical reagents for stereochemical control include chiral auxiliaries (e.g., Boc-L-amino acids) and temperature-controlled reactions (0–25°C) to minimize racemization .

Advanced Question: How can reaction conditions be optimized to improve yield and enantiomeric excess (ee) in large-scale synthesis?

Methodological Answer:
Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility and reaction homogeneity .
  • Catalysis : Use of Hünig’s base (DIPEA) to stabilize intermediates and reduce side reactions .
  • Temperature Gradients : Stepwise temperature adjustments (e.g., −20°C for imidazole activation, room temperature for coupling) to preserve stereochemistry .

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